1,1,3-Trimethyl-3-(phenylcarbamoyl)urea is an organic compound that features a unique molecular structure characterized by a urea moiety substituted with both phenyl and trimethyl groups. Its chemical formula is , and it has a molecular weight of 221.26 g/mol. The compound is notable for its potential applications in various scientific fields, including organic synthesis and medicinal chemistry.
The compound can be synthesized through the reaction of phenyl isocyanate with 1,1,3-trimethylurea, typically under controlled conditions to optimize yield and purity.
1,1,3-Trimethyl-3-(phenylcarbamoyl)urea belongs to the class of substituted ureas, which are organic compounds containing the urea functional group modified with various substituents. This classification indicates its relevance in both industrial applications and academic research.
The synthesis of 1,1,3-Trimethyl-3-(phenylcarbamoyl)urea can be achieved through several methods:
The reaction conditions usually include:
The molecular structure of 1,1,3-Trimethyl-3-(phenylcarbamoyl)urea can be represented by its IUPAC name and various structural formulas:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 221.26 g/mol |
InChI | InChI=1S/C11H15N3O2/c1-13(2)11(16)14(3)10(15)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,15) |
1,1,3-Trimethyl-3-(phenylcarbamoyl)urea is capable of undergoing several chemical reactions:
The physical properties of 1,1,3-trimethyl-3-(phenylcarbamoyl)urea include:
Key chemical properties include:
1,1,3-Trimethyl-3-(phenylcarbamoyl)urea has several applications in scientific research:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8